2-Cyclohexylthiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylthiazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H13NOS. It features a thiazole ring substituted with a cyclohexyl group and an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexylamine with α-haloketones to form the thiazole ring, followed by formylation at the 4-position to introduce the aldehyde group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylthiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: 2-Cyclohexylthiazole-4-carboxylic acid.
Reduction: 2-Cyclohexylthiazole-4-methanol.
Substitution: 2-Bromo-2-cyclohexylthiazole-4-carbaldehyde.
Scientific Research Applications
2-Cyclohexylthiazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of novel pharmaceuticals, particularly those targeting microbial infections.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 2-Cyclohexylthiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to antimicrobial effects. The thiazole ring’s aromaticity also contributes to its binding affinity with various biological targets .
Comparison with Similar Compounds
- 2-Methylthiazole-4-carbaldehyde
- 2-Phenylthiazole-4-carbaldehyde
- 2-Benzylthiazole-4-carbaldehyde
Comparison: 2-Cyclohexylthiazole-4-carbaldehyde is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic compared to its methyl or phenyl counterparts, potentially enhancing its interaction with lipid membranes and hydrophobic protein pockets. Additionally, the cyclohexyl group may influence the compound’s reactivity and stability under various conditions .
Properties
IUPAC Name |
2-cyclohexyl-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYAQTZOFJUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.